4,4'-(Cyclohexane-1,2-diyl)di(piperazine-2,6-dione)
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Overview
Description
2,6-Piperazinedione,4,4-(1,2-cyclohexanediyl)bis- is a chemical compound with the molecular formula C14H20N4O4. It is known for its unique structure, which includes a piperazine ring fused with a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperazinedione,4,4-(1,2-cyclohexanediyl)bis- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can be further deprotected to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Piperazinedione,4,4-(1,2-cyclohexanediyl)bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized piperazine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2,6-Piperazinedione,4,4-(1,2-cyclohexanediyl)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including antitumor activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Piperazinedione,4,4-(1,2-cyclohexanediyl)bis- involves its interaction with molecular targets in biological systems. For instance, it has been shown to interact with topoisomerase IIα, an enzyme involved in DNA replication and repair. This interaction can inhibit the enzyme’s activity, leading to the disruption of DNA processes and potential antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler compound with a similar piperazine ring structure.
Bis(2,6-dioxopiperazine): A related compound with similar biological activity.
ICRF-159: Another bisdioxopiperazine derivative with antitumor properties.
Uniqueness
2,6-Piperazinedione,4,4-(1,2-cyclohexanediyl)bis- is unique due to its fused cyclohexane and piperazine rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1506-45-2 |
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Molecular Formula |
C14H20N4O4 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
4-[2-(3,5-dioxopiperazin-1-yl)cyclohexyl]piperazine-2,6-dione |
InChI |
InChI=1S/C14H20N4O4/c19-11-5-17(6-12(20)15-11)9-3-1-2-4-10(9)18-7-13(21)16-14(22)8-18/h9-10H,1-8H2,(H,15,19,20)(H,16,21,22) |
InChI Key |
NFOMSYBJOILKIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N2CC(=O)NC(=O)C2)N3CC(=O)NC(=O)C3 |
Origin of Product |
United States |
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